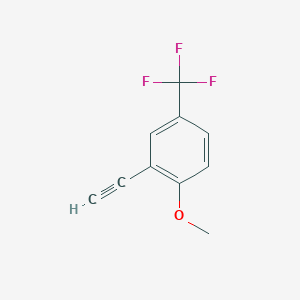

2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene is a chemical compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol . This compound is known for its unique chemical structure, which includes an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene typically involves the reaction of 2-ethynyl-1-methoxy-benzene with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include

Actividad Biológica

2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene is an organic compound notable for its unique structural features, including an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The molecular formula of this compound is C12H11F3O, with a molecular weight of 228.21 g/mol. The presence of the trifluoromethyl group is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound, making it valuable in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C12H11F3O |

| Molecular Weight | 228.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | BGRIHMOQXNIVLS-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethynyl-1-methoxy-benzene with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst. This method allows for efficient incorporation of the trifluoromethyl group into the aromatic system, which is essential for enhancing biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

1. Cytotoxicity Against Cancer Cell Lines

Studies have demonstrated that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have shown significant growth inhibitory activity against hormone receptor-positive breast cancer cell lines such as MCF-7 and MDA-MB-468. The GI50 values (concentration required to inhibit cell growth by 50%) for related compounds often fall below 10 µM, indicating potent activity.

| Compound | Cell Line | GI50 Value (µM) |

|---|---|---|

| Trifluoromethylbenzyl | MDA-MB-468 | 6.57 |

| Methylbenzyl (meta) | MDA-MB-468 | 8.34 |

| Methylbenzyl (para) | MDA-MB-468 | 9.52 |

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Interaction with Biological Targets: The ethynyl group can participate in various chemical reactions, while the trifluoromethyl group enhances lipophilicity, allowing better interaction with cellular membranes.

- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells, potentially through pathways involving p53 activation and caspase cleavage.

Case Studies

Recent studies have focused on structurally related compounds to elucidate their biological activities:

Study on Trifluoromethyl Compounds:

A series of studies evaluated the cytotoxic effects of various trifluoromethyl-substituted benzene derivatives against different cancer cell lines. The findings indicated that increasing electron-donating groups enhanced cytotoxicity, while electron-withdrawing groups decreased it.

Evaluation of SAR:

Structure-activity relationship (SAR) studies highlighted that modifications to the methoxy and ethynyl groups could significantly impact biological activity. For example, substituents on the aromatic ring were found to modulate both potency and selectivity against specific cancer types.

Propiedades

IUPAC Name |

2-ethynyl-1-methoxy-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-3-7-6-8(10(11,12)13)4-5-9(7)14-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHAKUXTQPWHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.